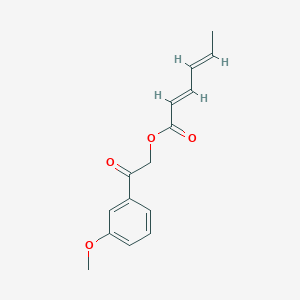

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate

Description

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-3-4-5-9-15(17)19-11-14(16)12-7-6-8-13(10-12)18-2/h3-10H,11H2,1-2H3/b4-3+,9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUJSNTXEPQAQW-PRKJJMSOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OCC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OCC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an esterification step to yield the final product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate involves its interaction with various molecular targets. The compound’s methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hexa-2,4-dienoate moiety can undergo Michael addition reactions with nucleophiles in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Esters of Sorbic Acid

Sorbic acid derivatives include esters, salts, and amides. Key structural analogues are compared below:

Amide Derivatives

Amides of (2E,4E)-hexa-2,4-dienoic acid exhibit pesticidal activity:

- N-Cyclohexylhexa-2,4-dienamide (C₁₂H₁₇NO): Demonstrated toxicity against Tuta absoluta, a tomato pest, likely due to interference with insect nervous systems .

Substituted Phenyl Derivatives

Compounds like D14–D20 () feature penta-2,4-dienamide backbones with substituted benzodioxole or benzyloxy groups. These derivatives exhibit varied melting points (182–233°C) and are explored for anticancer or enzyme-inhibitory activities .

Antimicrobial Activity

Pesticidal Activity

Structural Modifications and Solubility

- Calcium and potassium salts of sorbic acid are preferred in aqueous systems due to high solubility, whereas esters are used in lipid-rich matrices .

Physicochemical Properties

| Property | 2-(3-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate | Ethyl Sorbate | Calcium Sorbate |

|---|---|---|---|

| Molecular Weight | 276.29 g/mol | 140.18 g/mol | 274.33 g/mol |

| Melting Point | Not reported | Liquid at RT | >300°C (decomposes) |

| Solubility | Likely lipophilic | Insoluble in water | 58 g/100 mL (water) |

| Stability | Stable under anhydrous conditions | Heat-sensitive | pH-stable (4–6.5) |

Biological Activity

2-(3-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a methoxyphenyl group attached to a hexa-2,4-dienoate moiety, which may contribute to its reactivity and interaction with biological systems.

- IUPAC Name : 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate

- Molecular Formula : C15H16O4

- Molecular Weight : 256.29 g/mol

- CAS Number : 859137-70-5

Synthesis

The synthesis typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism followed by esterification, often under reflux conditions in ethanol.

The biological activity of 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate is primarily attributed to its ability to interact with various molecular targets in biological systems. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. The hexa-2,4-dienoate moiety can undergo Michael addition reactions with nucleophiles, potentially modulating enzyme and receptor activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the methoxy group may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against microbial strains. In vitro studies have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism reveal that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specific studies have shown that derivatives of hexa-2,4-dienoates can inhibit tumor growth in various cancer models .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-(3-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate | Antimicrobial, Anticancer | Interacts with proteins via π-π stacking; Michael addition |

| 2-(4-Methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate | Moderate Antimicrobial | Similar interaction mechanisms |

| 2-(3-Hydroxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate | Antioxidant | Reduces oxidative stress in cells |

Case Studies

- Antibacterial Activity Study : A study conducted on various derivatives of hexa-2,4-dienoates found that 2-(3-methoxyphenyl)-2-oxoethyl exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

- Anticancer Research : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations above 10 µM.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-methoxyphenyl)-2-oxoethyl (2E,4E)-hexa-2,4-dienoate?

The synthesis typically involves esterification between 2-(3-methoxyphenyl)-2-oxoethanol and (2E,4E)-hexa-2,4-dienoic acid derivatives. Gold(I)-catalyzed coupling reactions (e.g., Build/Couple/Pair strategies) may optimize stereochemical control for the dienoate moiety . Reagents such as 3-methoxyphenyl isocyanate or related derivatives () can serve as precursors. Purification via column chromatography and characterization by /-NMR are critical to confirm regiochemistry and stereochemistry.

Q. Which spectroscopic and crystallographic methods are recommended for structural elucidation?

- Spectroscopy : Use -NMR to confirm the (2E,4E)-configuration via coupling constants (-values) of the conjugated diene (typically ). IR spectroscopy identifies ester carbonyl stretches (~1740 cm) and methoxy C-O bonds (~1250 cm).

- Crystallography : Single-crystal X-ray diffraction (SXD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks. highlights SHELX’s robustness for small-molecule refinement .

Advanced Research Questions

Q. How can enzymatic degradation pathways of this compound be investigated?

Hydrolases (EC 3.7.1.13) are potential candidates for cleaving the ester bond. Perform enzyme assays using purified hydrolases (e.g., 2-hydroxy-6-oxohexa-2,4-dienoate hydrolase) under physiological pH and temperature. Monitor reaction kinetics via HPLC-MS to identify degradation products like 3-methoxyphenylglyoxal and (2E,4E)-hexa-2,4-dienoic acid . Competitive inhibition studies can elucidate substrate specificity.

Q. What computational approaches validate experimental data for stereochemical assignment?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict -NMR chemical shifts and coupling constants for the (2E,4E)-dienoate system. Compare computed values with experimental data to resolve discrepancies. For crystallographic data, use software like Mercury (CCDC) to analyze packing diagrams and hydrogen-bonding motifs .

Q. How do hydrogen-bonding patterns influence crystal packing?

Graph set analysis (as per Etter’s rules) identifies recurring motifs like dimers or chains. For example, the methoxy group may act as a hydrogen-bond acceptor, while the oxoethyl group participates in C=O···H interactions. X-ray data () and software like CrystalExplorer quantify interaction energies .

Data Contradiction & Optimization

Q. How to address conflicting NMR and X-ray data for the dienoate moiety?

Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in solution vs. static crystal structures). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with NOESY/ROESY to detect through-space correlations consistent with the (2E,4E)-configuration .

Q. What strategies optimize reaction yields for scale-up synthesis?

- Catalysis : Screen transition-metal catalysts (e.g., Au(I) or Pd(0)) to enhance stereoselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.

- Workflow : Use Design of Experiments (DoE) to statistically optimize temperature, stoichiometry, and reaction time.

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

Refer to GHS hazard statements (e.g., H302, H410; ). Use fume hoods for synthesis, and store under inert gas (N) at 2–8°C to prevent hydrolysis. Disposal must comply with EPA guidelines for α,β-unsaturated esters due to potential ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.